Benzamil hydrochloride
Overview
Description
Benzamil hydrochloride, also known as benzyl amiloride hydrochloride, is a potent blocker of the epithelial sodium channel (ENaC) and a sodium-calcium exchange blocker. It is a benzyl group-containing analog of amiloride, a well-known diuretic. This compound is primarily used in scientific research due to its ability to inhibit sodium reabsorption in the kidneys, which promotes the loss of sodium and water from the body without depleting potassium .
Mechanism of Action
Target of Action
Benzamil hydrochloride, a potent analog of amiloride, primarily targets the Epithelial Sodium Channel (ENaC) and the sodium-calcium exchange . These channels play a crucial role in maintaining electrolyte and fluid balance across cell membranes.
Mode of Action
this compound acts as a potent blocker of the ENaC channel . It inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This action promotes the loss of sodium and water from the body, but without depleting potassium . Additionally, it also blocks the sodium-calcium exchange .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium reabsorption pathway in the kidneys . By blocking the ENaC, it disrupts the normal flow of sodium ions, leading to increased sodium and water excretion . It also affects the sodium-calcium exchange, which can influence calcium homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in ion transport across cell membranes. By blocking the ENaC and sodium-calcium exchange, it alters the ionic balance within cells and between the intracellular and extracellular environments . This can lead to changes in cell volume and potentially impact various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the development of hyponatremic brain edema in rats was prevented by the administration of this compound . This suggests that sodium channel blockade with this compound has an immediate protective effect against the development of hyponatremic brain edema .
Biochemical Analysis
Biochemical Properties
Benzamil hydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is a potent blocker of the ENaC channel , which plays a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This interaction promotes the loss of sodium and water from the body, without depleting potassium .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an immediate protective effect against the development of hyponatremic brain edema in rats . This suggests that sodium channels, which this compound blocks, are intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia .
Molecular Mechanism
The molecular mechanism of this compound involves direct blocking of the ENaC, thereby inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This mechanism is the same for triamterene, another diuretic . By adding the benzyl group to the nitrogen of the guanidinium group, the activity of this compound is increased several hundredfold .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have immediate effects that last for at least 2 hours on the cellular brain edema associated with acute hyponatremic stress in rats . This suggests that this compound has an immediate anti-edematous effect .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound was administered intracerebroventricularly at a dosage of 4 μg . This dosage was found to have an immediate protective effect against the development of hyponatremic brain edema .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely involved in pathways related to sodium reabsorption and homeostasis.
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely that it interacts with transporters related to sodium reabsorption.
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely localized to areas of the cell where these channels are present, such as the plasma membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamil hydrochloride is synthesized by modifying the structure of amiloride. The synthesis involves the introduction of a benzyl group to the nitrogen of the guanidinium group in amiloride. This modification significantly increases the compound’s activity. The reaction conditions typically involve the use of solvents such as methanol, ethanol, and water, with heat and sonication as needed to achieve solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under desiccated conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Benzamil hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Solvents: Methanol, ethanol, and water are commonly used solvents.
Reagents: Common reagents include oxidizing agents and reducing agents, depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of this compound .
Scientific Research Applications
Benzamil hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective and potent blocker of sodium channels in various chemical studies.
Biology: Employed in ion channel research to study the blockage of sodium-calcium exchange and epithelial sodium channels.
Medicine: Investigated as a potential treatment for conditions like cystic fibrosis, although with limited success.
Industry: Utilized in the development of new pharmaceuticals and in research related to electrolyte balance and kidney function .
Comparison with Similar Compounds
Amiloride: Benzamil hydrochloride is a benzyl group-containing analog of amiloride. Both compounds block the epithelial sodium channel but this compound has increased activity due to the benzyl group modification.
Triamterene: Another diuretic that works by blocking sodium channels but has a different chemical structure.
Benzamidine Hydrochloride: Shares some structural similarities but has different applications and mechanisms of action
Uniqueness: this compound’s uniqueness lies in its enhanced activity due to the benzyl group modification, making it a more potent blocker of sodium channels compared to its analogs .
Properties
IUPAC Name |
3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017145 | |
Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161804-20-2 | |
Record name | Benzamil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamil hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of benzamil hydrochloride?
A1: this compound functions as a specific blocker of amiloride-sensitive sodium channels (NaChamil). [, ] These channels are found in various tissues, including the brain, where they play a role in regulating sodium homeostasis and neuronal excitability.
Q2: How does this compound impact blood pressure regulation, particularly in the context of salt-sensitive hypertension?
A2: Studies show that this compound, when administered directly into the brain (intracerebroventricularly), can attenuate several forms of salt-sensitive hypertension in animal models. [, , ] This effect is likely mediated by its blockade of brain NaChamil, which appear to be involved in the pressor response to increased sodium levels. [, ] this compound was shown to block the increase in blood pressure, heart rate, and sympathetic nervous system activity induced by central infusion of hypertonic saline. [] This suggests that brain NaChamil play a role in sensing sodium levels and triggering these responses.
Q3: Does this compound affect the brain renin-angiotensin-aldosterone system (RAAS)?
A3: Yes, research suggests that this compound might interact with the brain RAAS. [, ] Studies in rats showed that chronic intracerebroventricular infusion of this compound attenuated the development of hypertension induced by a high-salt diet. [] This was accompanied by a reduction in the expression of renin, angiotensin-converting enzyme, and angiotensin II type 1 receptor mRNAs in the hypothalamus and brainstem. [] These findings indicate that this compound might modulate the brain RAAS, contributing to its antihypertensive effects.
Q4: What is the impact of this compound on brain water accumulation in hyponatremia?
A5: Research suggests that this compound may have a protective effect against brain water accumulation in hyponatremia. [, ] Hyponatremia, a condition characterized by low sodium levels in the blood, can lead to brain swelling due to osmotic water movement. While the specific mechanisms are still under investigation, the blockade of brain NaChamil by this compound is thought to play a role in this protective effect.
Q5: Does this compound interact with other molecular targets besides NaChamil?
A6: this compound has been shown to directly interact with mutant huntingtin protein (htt) aggregates. [] This interaction can modify the aggregation process of htt, potentially reducing its toxicity in models of Huntington's disease. [] This finding suggests that this compound might have therapeutic potential beyond its effects on sodium channels, although further research is necessary.
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